

A Technical Guide to High-Purity Daclatasvir-d16 for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Daclatasvir-d16

Cat. No.: B15141790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **Daclatasvir-d16**, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details commercial suppliers, synthesis and purification protocols, analytical quality control methods, and the mechanism of action, including relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the effective use of this critical internal standard for pharmacokinetic and bioanalytical studies.

Commercial Availability of High-Purity Daclatasvir-d16

High-purity **Daclatasvir-d16** is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and pharmaceutical development. These suppliers are crucial for obtaining well-characterized internal standards necessary for accurate quantification in complex biological matrices.

Table 1: Commercial Suppliers of High-Purity **Daclatasvir-d16**

Supplier Name	Product Name	Purity Specification	Available Quantities
Veeprho Pharmaceuticals	Daclatasvir-D16	>98%	Inquire
MedChemExpress	Daclatasvir-d16	99.83%	1 mg, 5 mg, 10 mg

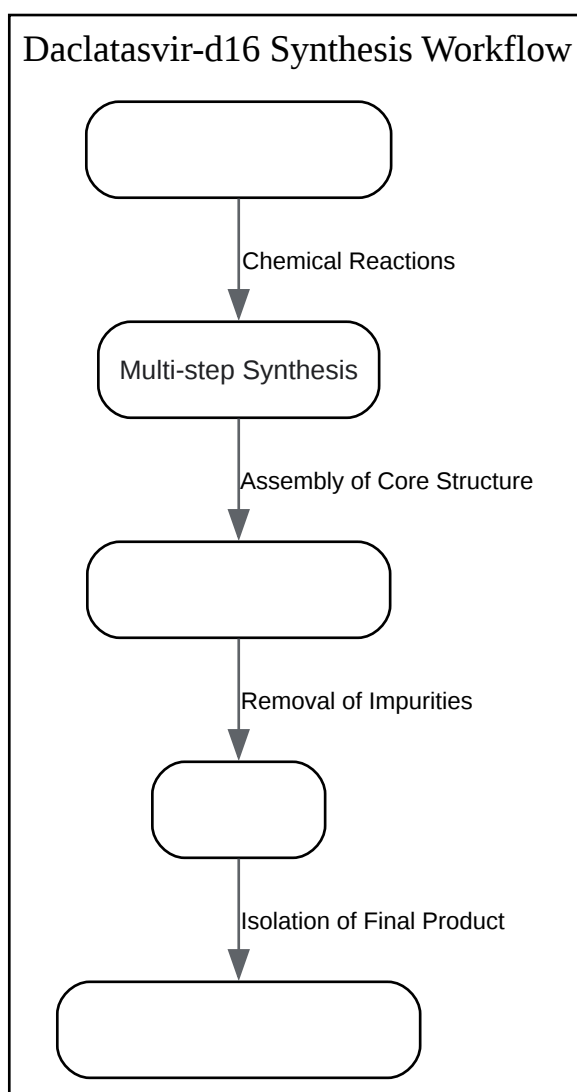
Note: Purity specifications and available quantities are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Synthesis and Purification of Daclatasvir-d16

The synthesis of **Daclatasvir-d16** involves the incorporation of sixteen deuterium atoms into the Daclatasvir molecule. This is typically achieved by using deuterated starting materials or reagents in a multi-step synthetic process. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general synthetic strategy for isotopically labeled Daclatasvir has been described in the scientific literature.

General Synthesis Workflow

The synthesis of isotopically labeled Daclatasvir, including deuterated variants, generally follows the core structure assembly of the parent molecule with the introduction of labeled fragments at key positions. A publication in the Journal of Labelled Compounds and Radiopharmaceuticals outlines a multi-step synthesis for carbon-14 labeled Daclatasvir, which provides insights into the complexity of introducing isotopic labels.^[1] A similar strategic approach is employed for deuterium labeling.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of high-purity **Daclatasvir-d16**.

Experimental Protocol: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Purification of crude **Daclatasvir-d16** to achieve high purity is critical for its use as an analytical standard. Preparative HPLC is a commonly employed technique for this purpose.

Objective: To isolate **Daclatasvir-d16** from reaction byproducts and unreacted starting materials.

Instrumentation:

- Preparative HPLC system with a UV detector.
- C18 reverse-phase preparative column.

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Crude **Daclatasvir-d16** dissolved in a suitable solvent (e.g., DMSO or methanol).

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common starting point is a gradient of water and acetonitrile, both with 0.1% formic acid. For example, a gradient from 30% to 90% acetonitrile over 30 minutes.
- Sample Preparation: Dissolve the crude **Daclatasvir-d16** in a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase to ensure compatibility with the column.
- Chromatographic Conditions:
 - Column: C18, 10 μ m particle size, 250 x 21.2 mm (example dimensions).
 - Flow Rate: 20 mL/min (example flow rate, adjust based on column dimensions).
 - Detection Wavelength: 315 nm.

- Injection Volume: Dependent on the concentration of the crude sample and the loading capacity of the column.
- Fraction Collection: Collect fractions corresponding to the main peak of **Daclatasvir-d16** as it elutes from the column.
- Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified **Daclatasvir-d16** solid.

Analytical Quality Control

Ensuring the purity and identity of **Daclatasvir-d16** is paramount for its application as an internal standard. A combination of analytical techniques is used for comprehensive quality control.

Table 2: Quality Control Specifications for High-Purity **Daclatasvir-d16**

Parameter	Method	Typical Specification
Identity		
Mass Spectrum	LC-MS/MS	Conforms to the expected molecular weight of the deuterated compound.
¹ H-NMR	NMR Spectroscopy	Conforms to the structure, showing the absence of signals at deuterated positions.
Purity		
Chromatographic Purity	HPLC-UV	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterium incorporation
Impurities		
Residual Solvents	GC-HS	Meets ICH Q3C limits
Related Substances	HPLC-UV	Individual impurities ≤ 0.1%, Total impurities ≤ 0.5%

Experimental Protocol: Purity Determination by HPLC-UV

Objective: To quantify the chromatographic purity of **Daclatasvir-d16**.

Instrumentation:

- Analytical HPLC system with a UV-Vis detector.
- C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 3.5 μm).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Ammonium acetate or other suitable buffer.

Procedure:

- Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. For example, a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted).
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of a reference standard of **Daclatasvir-d16** in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
 - Sample Solution: Prepare a solution of the **Daclatasvir-d16** batch to be tested at a similar concentration to the working standard.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 315 nm.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
- Data Analysis:
 - Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.
 - Quantify any impurities by comparing their peak areas to the area of the main peak of a standard of known concentration.

Mechanism of Action and HCV NS5A Signaling

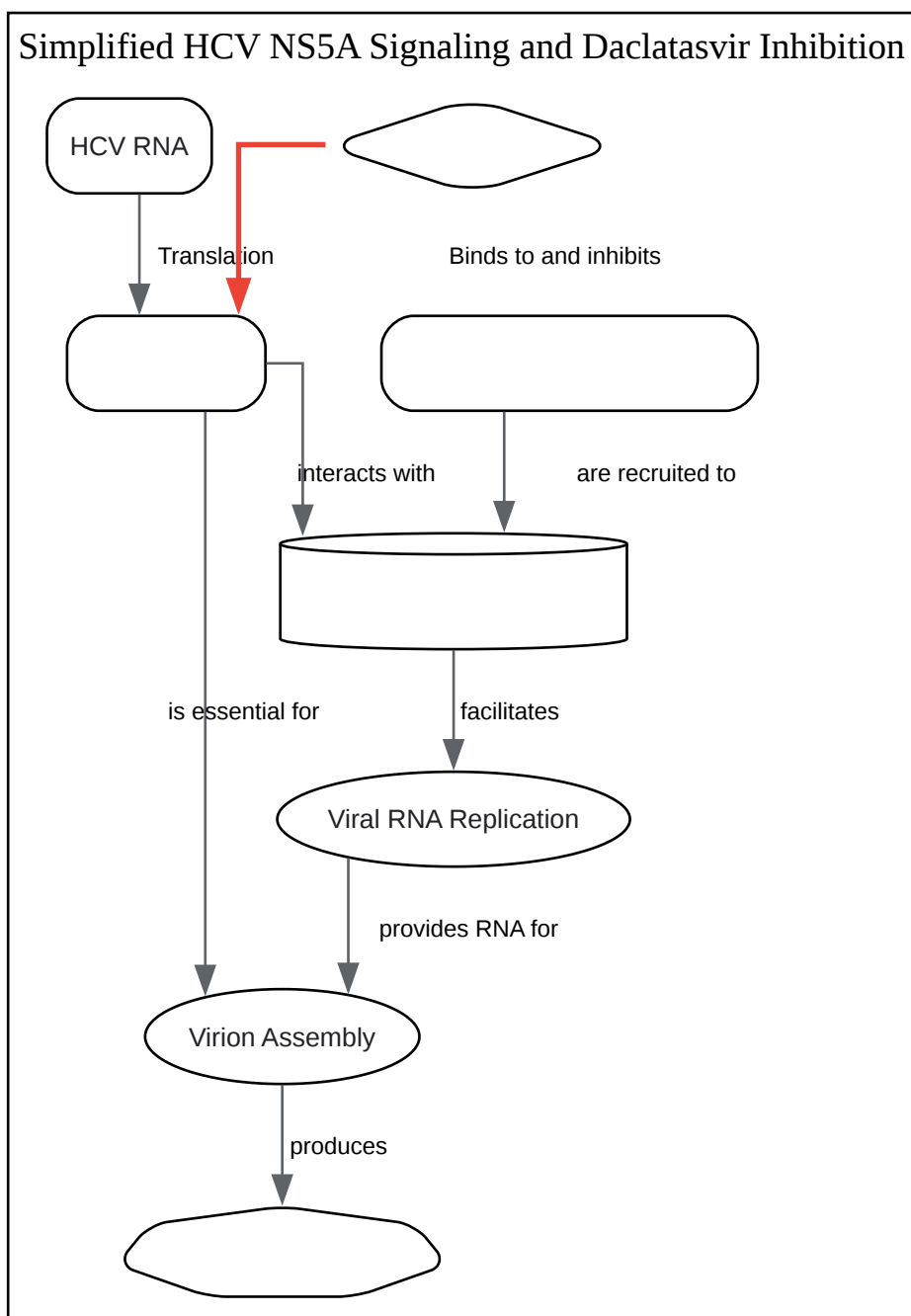
Daclatasvir is a direct-acting antiviral agent that potently inhibits the HCV nonstructural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication

and virion assembly. It interacts with numerous host and viral proteins to create a "membranous web" that serves as the site for viral replication.

Daclatasvir binds to the N-terminus of NS5A, inducing a conformational change that disrupts its functions. This inhibition occurs at two key stages of the viral lifecycle:

- **Inhibition of RNA Replication:** Daclatasvir prevents the proper formation and function of the HCV replication complex.
- **Inhibition of Virion Assembly:** It interferes with the role of NS5A in the assembly of new viral particles.

The interaction of NS5A with host cell proteins is complex and involves multiple signaling pathways. NS5A has been shown to interact with proteins involved in cell proliferation, apoptosis, and stress responses.



[Click to download full resolution via product page](#)

Caption: Daclatasvir inhibits HCV by binding to the NS5A protein, thereby disrupting the formation of the replication complex and virion assembly.

Conclusion

High-purity **Daclatasvir-d16** is an indispensable tool for researchers and drug developers working on HCV and other antiviral therapies. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, is critical for the accurate quantification of Daclatasvir in biological samples. This guide has provided an overview of the commercial availability, synthesis, purification, and quality control of **Daclatasvir-d16**, along with its mechanism of action. Adherence to rigorous analytical protocols is essential to ensure the quality and reliability of data generated using this important research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to High-Purity Daclatasvir-d16 for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141790#commercial-suppliers-of-high-purity-daclatasvir-d16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com